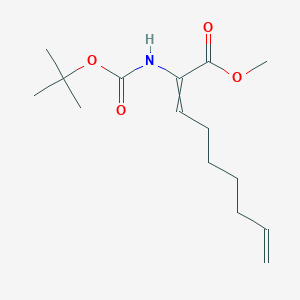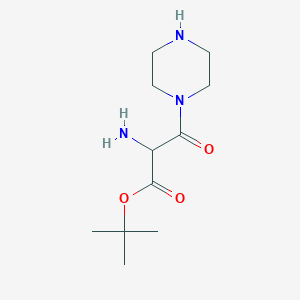
Tert-butyl 2-amino-3-oxo-3-piperazin-1-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-amino-acetyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an acetylated piperazine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Boc-amino-acetyl)-piperazine can be synthesized through a multi-step process involving the protection of the amino group, acetylation, and subsequent reaction with piperazine. The general synthetic route is as follows:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
[ \text{R-NH}_2 + \text{Boc-Cl} \rightarrow \text{R-NH-Boc} ]
-
Acetylation: : The protected amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
[ \text{R-NH-Boc} + \text{Ac}_2\text{O} \rightarrow \text{R-NH-Boc-Ac} ]
-
Reaction with Piperazine: : The acetylated compound is then reacted with piperazine to form 1-(Boc-amino-acetyl)-piperazine.
[ \text{R-NH-Boc-Ac} + \text{Piperazine} \rightarrow \text{1-(Boc-amino-acetyl)-piperazine} ]
Industrial Production Methods
In an industrial setting, the synthesis of 1-(Boc-amino-acetyl)-piperazine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-amino-acetyl)-piperazine undergoes various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
[ \text{1-(Boc-amino-acetyl)-piperazine} + \text{TFA} \rightarrow \text{1-(amino-acetyl)-piperazine} ]
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
[ \text{1-(Boc-amino-acetyl)-piperazine} + \text{Nu}^- \rightarrow \text{1-(Boc-amino-Nu)-piperazine} ]
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Deprotection: 1-(amino-acetyl)-piperazine
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
1-(Boc-amino-acetyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is employed in the modification of biomolecules for drug delivery and diagnostic applications.
Material Science: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Boc-amino-acetyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amine functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Boc-amino-acetyl)-piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(Boc-amino-acetyl)-morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-(Boc-amino-acetyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
1-(Boc-amino-acetyl)-piperazine is unique due to its piperazine ring, which imparts specific chemical and biological properties. The presence of the Boc protecting group allows for selective reactions and stability during synthesis, making it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C11H21N3O3 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-oxo-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)8(12)9(15)14-6-4-13-5-7-14/h8,13H,4-7,12H2,1-3H3 |
Clé InChI |
LSNRVKQSLAVAFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(=O)N1CCNCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


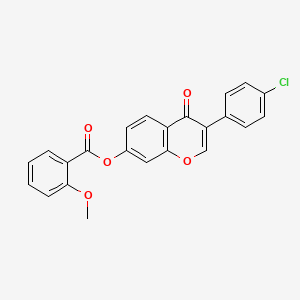
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

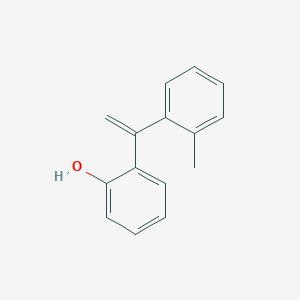
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
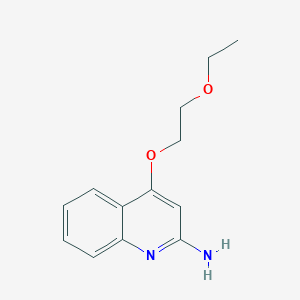
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
